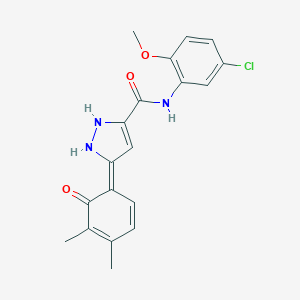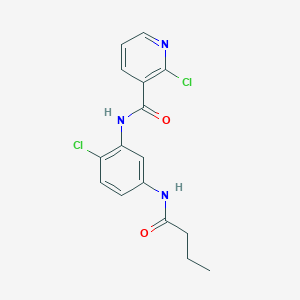
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, also known as CPMC-1, is a novel pyrazole derivative that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide induces apoptosis and inhibits cell growth in cancer cells.
Biochemical and Physiological Effects:
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been shown to induce autophagy in cancer cells, which may further contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its selectivity towards cancer cells, which minimizes the risk of toxicity in normal cells. However, one limitation of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in combination with other anticancer agents for improved efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in human patients with cancer.
In conclusion, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a promising compound with potent anticancer effects. Its selectivity towards cancer cells and minimal toxicity in normal cells make it an attractive candidate for further research and development in the field of cancer therapy.
Méthodes De Synthèse
The synthesis of (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidenehydrazinecarboxamide in the presence of acetic acid and ethanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, (5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to inhibit tumor growth in animal models of breast and lung cancer.
Propriétés
Nom du produit |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C19H18ClN3O3 |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
(5Z)-N-(5-chloro-2-methoxyphenyl)-5-(4,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-10-4-6-13(18(24)11(10)2)14-9-16(23-22-14)19(25)21-15-8-12(20)5-7-17(15)26-3/h4-9,22-23H,1-3H3,(H,21,25)/b14-13- |
Clé InChI |
CUZFYRNTTHHRFH-YPKPFQOOSA-N |
SMILES isomérique |
CC1=C(C(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)/C=C1)C |
SMILES |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
SMILES canonique |
CC1=C(C(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)





![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)



![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
